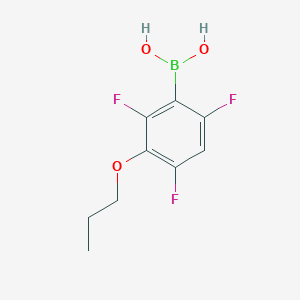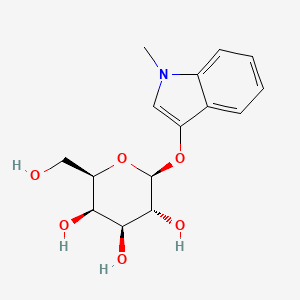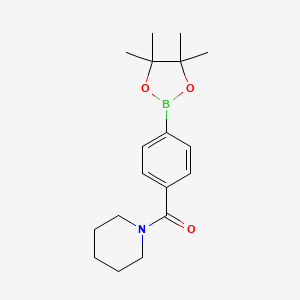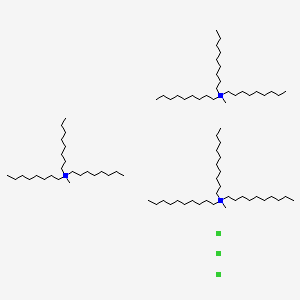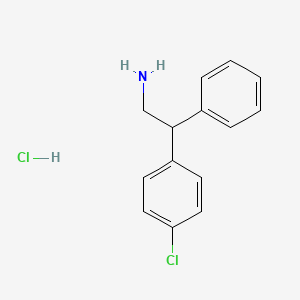
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl) propan-1-ones were synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones . The process involved heating a mixture of the ethanone, paraformaldehyde, and morpholine in ethanol .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, the molecular structure of a similar compound, focusing on hydrogen-bonded chains and framework, was described . Detailed analysis of bond lengths and angles provided insights into the electronic properties and chemical reactivity of related compounds .Chemical Reactions Analysis
The chemical reactions of related compounds have been investigated. For instance, the hydrolysis rate constants for various chlorinated compounds were studied, providing insight into their reactivity in different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored. For instance, the physical properties of a similar compound, focusing on intramolecular interactions and bond lengths, were explored. A synthesis and spectral analysis of a related chlorophenyl compound correlated its quantum chemical properties with experimental results.Applications De Recherche Scientifique
-
Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. For example, antiviral activity might be studied using viral replication assays, while anticancer activity might be studied using cell proliferation assays .
- Results or Outcomes : The results or outcomes would also depend on the specific biological activity being studied. For example, certain indole derivatives have shown inhibitory activity against influenza A .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Scientific Field : Antimicrobial and Anticancer Research
- Application Summary : These compounds have been synthesized and studied for their potential as antimicrobial and anticancer agents .
- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and for their anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
- Results or Outcomes : Certain compounds showed promising antimicrobial activity, and others were found to be active against the breast cancer cell line .
- 2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones
- Scientific Field : Organic Chemistry
- Application Summary : This compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones . The specific applications of this compound are not mentioned in the source, but it could potentially be used in further chemical reactions or biological studies .
- Methods of Application : The compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones. Reduction of the former by lithium aluminum hydride produced 2-(4-chlorophenyl)-3 .
- Results or Outcomes : The results or outcomes are not specified in the source .
- 2-(4-Chlorophenyl)-1-(4-alkoxyphenyl)ethanones
- Scientific Field : Organic Chemistry
- Application Summary : This compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones . The specific applications of this compound are not mentioned in the source, but it could potentially be used in further chemical reactions or biological studies .
- Methods of Application : The compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones. Reduction of the former by lithium aluminum hydride produced 2-(4-chlorophenyl)-3 .
- Results or Outcomes : The results or outcomes are not specified in the source .
Safety And Hazards
The safety data sheet for related compounds provides information about potential hazards. For instance, phenylhydrazine hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGYPNIZCSHFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590013 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
21998-50-5 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



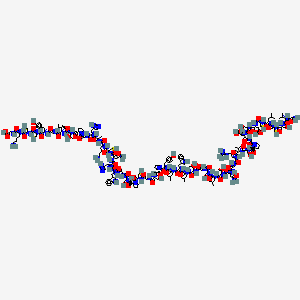
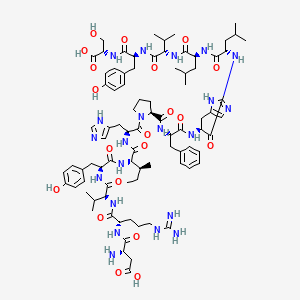
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
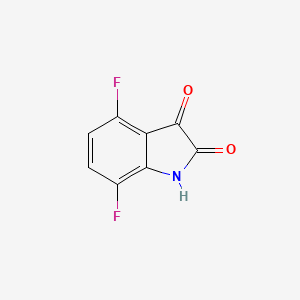
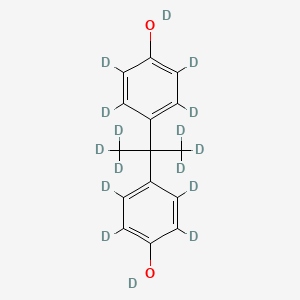
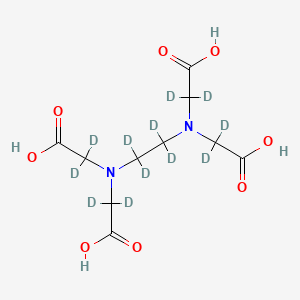
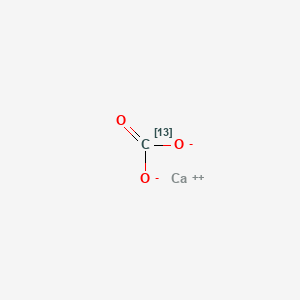
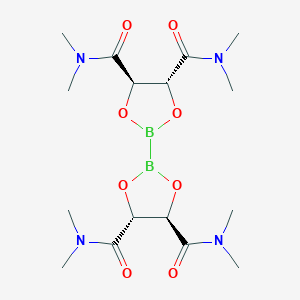
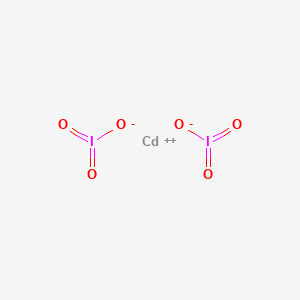
![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
